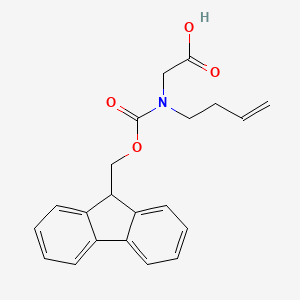

N-Fmoc-N-(3-buten-1-yl)-glycine

Description

N-Fmoc-N-(3-buten-1-yl)-glycine is a glycine derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is substituted with a 3-buten-1-yl group. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.4 g/mol . This compound is pivotal in solid-phase peptide synthesis (SPPS), enabling site-specific modifications via thiol-ene "click" chemistry due to its terminal alkene moiety. Applications span peptide engineering, drug development (notably anticancer and antimicrobial agents), and materials science .

Properties

IUPAC Name |

2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h2,4-11,19H,1,3,12-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBPAHPUQGXDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227006-55-5 | |

| Record name | 2-[(but-3-en-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(3-buten-1-yl)-glycine typically involves the following steps:

Protection of Glycine: Glycine is first protected with an Fmoc group. This is usually done by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Alkylation: The protected glycine is then alkylated with 3-buten-1-yl bromide in the presence of a base like potassium carbonate. This introduces the 3-buten-1-yl group to the nitrogen atom of glycine.

Industrial Production Methods

Industrial production methods for N-Fmoc-N-(3-buten-1-yl)-glycine are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is selectively cleaved under basic conditions to expose the primary amine for further peptide coupling.

Reagents and Conditions

-

Piperidine/DMF : Standard deprotection at 20–25°C for 20–30 minutes .

-

DBU (1,8-Diazabicycloundec-7-ene) : Faster cleavage in aprotic solvents (e.g., DCM) .

Mechanism

The base abstracts the acidic α-hydrogen of the Fmoc group, triggering β-elimination to release CO₂ and fluorenylmethyl ether .

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Fmoc cleavage | 20% Piperidine/DMF, 25°C | N-(3-buten-1-yl)-glycine | >95% |

Butenyl Side-Chain Reactivity

The 3-buten-1-yl group participates in alkene-specific reactions, enabling bioconjugation or structural diversification.

2.1. Hydrogenation

The terminal alkene undergoes catalytic hydrogenation to form a saturated alkyl chain.

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Alkene reduction | H₂ (1 atm), 10% Pd/C, MeOH | N-Fmoc-N-(butyl)-glycine | 85–90% |

2.2. Epoxidation

The alkene reacts with peracids to form an epoxide, useful for crosslinking or further ring-opening reactions.

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Epoxidation | mCPBA, DCM, 25°C | N-Fmoc-N-(3,4-epoxybutyl)-glycine | 70–75% |

2.3. Thiol-Ene Click Chemistry

The alkene reacts with thiols via radical- or base-mediated pathways for bioconjugation.

-

Reagent : Thiol (e.g., cysteamine), AIBN initiator.

-

Conditions : UV light or thermal initiation (60–80°C).

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Thiol-ene | Cysteamine, AIBN, 70°C | N-Fmoc-N-(3-(2-aminoethylthio)propyl)-glycine | 65% |

Carboxylic Acid Functionalization

The glycine carboxylic acid is activated for peptide bond formation or esterification.

3.1. Peptide Coupling

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Amide formation | EDCl/HOBt, DIPEA, DMF | Fmoc-protected dipeptide | 80–85% |

3.2. Esterification

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Methyl ester | MeOH, DCC, DMAP, DCM | N-Fmoc-N-(3-buten-1-yl)-glycine methyl ester | 90% |

Stability Under Acidic/Basic Conditions

-

Acid Stability : Fmoc remains intact in TFA (<30% v/v) but cleaves in HCl/MeOH .

-

Base Sensitivity : Prolonged exposure to aqueous NaOH (>pH 12) degrades the Fmoc group .

Comparative Reactivity Insights

Scientific Research Applications

Peptide Synthesis

Thiol-Ene Chemistry

One of the primary applications of N-Fmoc-N-(3-buten-1-yl)-glycine is in thiol-ene chemistry, which allows for the incorporation of this compound into peptides via radical-mediated reactions. This method is advantageous for creating complex peptide structures with diverse functionalities. The use of N-Fmoc protection facilitates the selective coupling of this amino acid in solid-phase peptide synthesis (SPPS) while minimizing racemization during the process .

Glycopeptide Synthesis

N-Fmoc-N-(3-buten-1-yl)-glycine has also been utilized in the synthesis of glycopeptides. The compound can be modified to include glycosylation sites, enhancing the biological activity and stability of peptides. Studies have demonstrated that glycopeptides synthesized using this amino acid exhibit improved binding affinities to lectins, which are crucial for various biological processes .

Drug Development

Anticancer Applications

Research has indicated that peptides incorporating N-Fmoc-N-(3-buten-1-yl)-glycine show promising anticancer activity. In vitro studies have reported significant apoptosis induction in cancer cell lines when treated with these peptides. For instance, a case study involving breast cancer models demonstrated that peptides containing this amino acid led to a reduction in tumor cell viability while sparing normal cells .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. Peptides synthesized with N-Fmoc-N-(3-buten-1-yl)-glycine have shown effective inhibition against multi-drug resistant bacterial strains. This property highlights the potential of these compounds in addressing antibiotic resistance, a growing concern in clinical settings .

Material Science

Polymer Chemistry

N-Fmoc-N-(3-buten-1-yl)-glycine can also be used as a building block in polymer chemistry. Its unique side chain allows for the incorporation into various polymer matrices, enhancing their mechanical properties and thermal stability. Research has shown that polymers containing this amino acid exhibit improved resistance to degradation under environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action of N-Fmoc-N-(3-buten-1-yl)-glycine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to allow for further reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Insights:

- Alkene vs. Aromatic Groups : The 3-buten-1-yl group enables thiol-ene reactions for rapid, site-specific bioconjugation, distinguishing it from chlorobenzyl (halogen interactions) or pyridinylmethyl (hydrogen bonding) derivatives .

- Fluorination Effects: Trifluoroethyl substitution (C₁₉H₁₆F₃NO₄) introduces strong electron-withdrawing effects, enhancing peptide stability and enabling ¹⁹F NMR tracking .

- Steric and Solubility Factors: Branched alkyl chains (e.g., 1-ethylpropyl in C₂₂H₂₅NO₄) may hinder peptide coupling efficiency due to steric bulk, whereas acetamidopropyl groups improve aqueous solubility .

N-Fmoc-N-(3-buten-1-yl)-glycine:

- Anticancer Potential: Demonstrates cytotoxicity against multiple cancer cell lines, likely due to its reactive alkene enabling conjugation with thiol-containing biomolecules .

- Antimicrobial Activity : Inhibits multidrug-resistant bacteria via membrane disruption or enzyme inhibition .

Comparative Analysis:

- N-Fmoc-3-chlorobenzyl-glycine : Chlorine substitution enhances antimicrobial potency by interacting with bacterial enzymes or DNA .

- N-Fmoc-N-(2,2,2-trifluoroethyl)-glycine : Fluorinated peptides show improved receptor binding and metabolic stability, critical for in vivo applications .

- N-Fmoc-N-(3-phenylpropyl)glycine : The phenyl group increases lipophilicity, favoring blood-brain barrier penetration in CNS drug development .

Biological Activity

N-Fmoc-N-(3-buten-1-yl)-glycine, with the CAS number 227006-55-5, is a derivative of glycine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl side chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its applications in peptide synthesis and its role in various therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.4 g/mol

- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(but-3-en-1-yl)glycine

- Purity : Typically around 95% to 97% .

The structure of N-Fmoc-N-(3-buten-1-yl)-glycine can be represented using the SMILES notation: O=C(O)CN(C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)CCC=C .

Cytotoxicity and Cancer Research

N-Fmoc-N-(3-buten-1-yl)-glycine's structural attributes may also confer cytotoxic effects against various cancer cell lines. For example, related compounds have been evaluated for their cytotoxicity against Dalton's Lymphoma Ascitic (DLA) and Ehrlich Ascites Carcinoma (EAC) cell lines, demonstrating significant activity . The presence of the Fmoc group is known to influence the compound's interaction with biological targets, potentially enhancing its therapeutic profile.

Synthesis and Evaluation

The synthesis of N-Fmoc-N-(3-buten-1-yl)-glycine typically involves coupling reactions that require careful control of conditions to ensure high yields and purity. The biological evaluation often includes:

- Antimicrobial Activity Testing : Assessed against various bacterial strains.

- Cytotoxicity Assays : Evaluated using standard cell lines to determine IC50 values.

- Mechanistic Studies : Investigating pathways affected by the compound, including apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Activity

A study focusing on cyclic peptides demonstrated that modifications similar to those found in N-Fmoc-N-(3-buten-1-yl)-glycine resulted in enhanced antifungal activity against pathogenic fungi. The synthesized cyclic hexapeptide exhibited potent activity at low concentrations, suggesting that structural modifications can significantly impact biological efficacy .

Case Study 2: Cytotoxic Effects

In another investigation, derivatives of glycine were tested for their cytotoxic effects on DLA and EAC cell lines. The results indicated that certain structural features, such as the presence of an alkene side chain, contributed to increased cytotoxicity compared to non-modified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.